Chemical structure analysis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
Chemical structure analysis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
An In-Depth Technical Guide to the Chemical Structure Analysis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the analytical methodologies required for the complete structural elucidation and purity assessment of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate. Designed for researchers, analytical chemists, and drug development professionals, this document synthesizes foundational analytical principles with practical, field-proven insights to ensure robust and reliable characterization of this heterocyclic compound.
Introduction and Significance
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is a heterocyclic compound belonging to the dihydroquinoline class. The dihydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. The specific substitution pattern of this molecule—gem-dimethyl groups at the 2-position, a methyl group at the 4-position, and an acetoxy group on the aromatic ring—suggests its potential role as a synthetic intermediate or a candidate for biological screening. Its structural predecessor, 2,2,4-trimethyl-1,2-dihydroquinoline, is a well-known antioxidant, particularly in the rubber industry, which adds to the interest in the properties and purity of its derivatives.
Accurate structural confirmation and purity analysis are non-negotiable prerequisites for any further investigation, be it for reaction optimization, biological activity screening, or material science applications. This guide establishes a self-validating analytical workflow, grounded in orthogonal techniques, to provide an unambiguous chemical fingerprint of the title compound.
Physicochemical Properties Summary
A foundational understanding of a molecule's properties is critical for method development. The key physicochemical data for 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₂ | PubChem |
| Molecular Weight | 231.29 g/mol | PubChem |
| Appearance | White to off-white solid | (Typical for this class) |
| Solubility | Soluble in Methanol, Chloroform, DMSO | (Inferred from structure) |
| CAS Number | 14332-48-2 | TRC-Canada |
Core Analytical Workflow: A Multi-Technique Approach
A single analytical technique is insufficient for unequivocal structure confirmation. We employ an orthogonal workflow where the outputs of spectroscopic and chromatographic methods are integrated to build a cohesive and validated structural assignment.
Caption: Orthogonal workflow for structural validation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides an unambiguous map of atomic connectivity.[1]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| C2-(CH₃)₂ | ~1.30 | Singlet (s) | 6H | Gem-dimethyl groups on a saturated carbon, magnetically equivalent. |
| C4-CH₃ | ~2.10 | Singlet (s) | 3H | Vinylic methyl group adjacent to an aromatic ring. |
| OCOCH₃ | ~2.30 | Singlet (s) | 3H | Acetate methyl protons. |
| C3-H | ~5.50 | Singlet (s) | 1H | Vinylic proton on the dihydroquinoline ring. |
| N1-H | ~3.80 | Broad Singlet (br s) | 1H | Amine proton, often broad and may exchange with D₂O. |
| Aromatic H | 6.80 - 7.20 | Multiplet (m) | 3H | Protons on the benzene ring, with splitting patterns determined by their positions relative to the acetoxy and amine groups. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The ¹³C NMR spectrum provides a "carbon fingerprint" of the molecule.[1][2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2-(CH₃)₂ | ~28-32 | Aliphatic methyl carbons. |
| OCOCH₃ | ~21 | Acetate methyl carbon. |
| C2 | ~55 | Quaternary sp³ carbon bonded to nitrogen and two methyls. |
| C4-CH₃ | ~18 | Vinylic methyl carbon. |
| C3 | ~120-125 | Vinylic sp² carbon. |
| C4 | ~130-135 | Quaternary vinylic sp² carbon. |
| Aromatic Carbons | ~115-150 | sp² carbons of the benzene ring. The C-O carbon will be downfield (~148 ppm), while others will be in the typical aromatic region. |
| C=O (Acetate) | ~169 | Carbonyl carbon of the ester group. |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrument: A 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters: spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 16 scans.
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¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Key parameters: spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form a protonated molecular ion [M+H]⁺.
Expected Results (ESI-MS):
-
Molecular Ion: A prominent peak at m/z 232.13 (C₁₄H₁₈NO₂⁺, the [M+H]⁺ ion).
-
High-Resolution MS (HRMS): An exact mass measurement (e.g., 232.1332 ± 5 ppm) would confirm the elemental composition C₁₄H₁₇NO₂.
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Key Fragmentation: Tandem MS (MS/MS) of the m/z 232 ion would likely reveal characteristic losses.[3] A primary fragmentation would be the loss of ketene (CH₂=C=O, 42 Da) from the acetate group, yielding a fragment at m/z 190, corresponding to the hydroxylated dihydroquinoline.[4] Another possible fragmentation is the loss of the entire acetyl group.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Experimental Protocol: LC-MS Analysis
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Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~10 µg/mL in the mobile phase.
-
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: An ESI source coupled to a quadrupole, ion trap, or Orbitrap analyzer.
-
Ionization Mode: Positive ion mode.
-
Acquisition: Scan from m/z 50 to 500. For MS/MS, isolate the precursor ion at m/z 232 and apply collision-induced dissociation (CID).
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of non-volatile organic compounds.
Rationale for Method Design: The molecule possesses a chromophore (the dihydroquinoline ring system) making UV detection highly suitable. A reversed-phase C18 column is the logical starting point due to the compound's moderate polarity. An acidic mobile phase modifier (formic or acetic acid) ensures the amine functionality is protonated, leading to sharp, symmetrical peaks. Studies on similar quinoline derivatives have shown good separation with methanol-water or acetonitrile-water mobile phases.[5][6]
Experimental Protocol: HPLC-UV Purity Method
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Concentration: ~0.5 mg/mL in methanol or acetonitrile.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Conclusion: A Validated Analytical Profile
The structural identity of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate is unequivocally confirmed by the confluence of data from NMR and mass spectrometry. The ¹H and ¹³C NMR spectra provide a complete map of the H-C framework, while high-resolution mass spectrometry validates the elemental formula. Chromatographic analysis by HPLC-UV provides a reliable, quantitative measure of purity. This multi-faceted, orthogonal approach constitutes a robust and self-validating system for the chemical analysis of this compound, ensuring data integrity for all subsequent research and development activities.
References
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Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. Available at: [Link]
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HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column - SIELC Technologies. Available at: [Link]
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Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PMC, NIH. Available at: [Link]
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RP-HPLC determination of lipophilicity in series of quinoline derivatives - ResearchGate. Available at: [Link]
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Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction - MDPI. Available at: [Link]
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - ResearchGate. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
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2,2,4-Trimethyl-1,2-dihydroquinoline - PubChem. Available at: [Link]
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Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer - Asian Journal of Chemistry. Available at: [Link]
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